molecular formula C8H11BrClN B1524770 (S)-1-(4-bromophenyl)ethanamine hydrochloride CAS No. 84499-77-4

(S)-1-(4-bromophenyl)ethanamine hydrochloride

Cat. No. B1524770
CAS RN: 84499-77-4
M. Wt: 236.53 g/mol
InChI Key: BQCAANUXMMQVAY-RGMNGODLSA-N
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Description

“(S)-1-(4-bromophenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C8H11BrClN . It is used in the synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine, which is an intermediate to prepare a potent and selective antagonist and radioligand for rat P2X7 receptors .


Synthesis Analysis

The synthesis of this compound involves the use of (S)-(-)-1-(4-Bromophenyl)ethylamine hydrochloride, di-tert-butyl dicarbonate, and triethylamine in dichloromethane . The mixture is stirred at room temperature overnight .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10BrN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H . This indicates the presence of a bromophenyl group attached to an ethanamine group, along with a hydrochloride group.


Chemical Reactions Analysis

The compound is involved in the synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine . The reaction involves the use of di-tert-butyl dicarbonate and triethylamine in dichloromethane .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 236.54 . It is a solid at room temperature and is stored in an inert atmosphere .

Scientific Research Applications

Metabolism in Rat Models

Research by Kanamori et al. (2002) focused on the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. They found that the metabolism of this compound involves multiple pathways, including deamination leading to aldehyde, alcohol, and carboxylic acid metabolites, and demethylation followed by acetylation of the amino group (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Synthesis Methods

Bach and Bridges (1982) detailed the synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide (BEA), which is structurally related to (S)-1-(4-Bromophenyl)Ethanamine hydrochloride. Their method involved starting from [2-14C]ethan-1-01-2-amine hydrochloride and using a reaction with HBr (Bach & Bridges, 1982).

Environmental Impact Study

Yang et al. (2012) investigated brominated flame retardants in the sediment of the Great Lakes, including compounds structurally similar to (S)-1-(4-Bromophenyl)Ethanamine hydrochloride. This study provides insight into the environmental impact and accumulation of brominated compounds in natural water bodies (Yang, Wei, Guo, & Li, 2012).

Drug Testing and Analysis

Poklis et al. (2014) reported on the detection and analysis of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine, showcasing the importance of analytical methods for related brominated compounds in clinical toxicology (Poklis, Nanco, Troendle, Wolf, & Poklis, 2014).

Inhibition of Methoxychlor

Satsuma and Masuda (2012) studied the dechlorination of methoxychlor, a compound related to (S)-1-(4-Bromophenyl)Ethanamine hydrochloride, by various environmental bacterial species. This research highlights the potential biodegradation pathways of chlorinated and brominated compounds in natural environments (Satsuma & Masuda, 2012).

Effects on Ovarian Morphology and Function

Uzumcu et al. (2006) explored the effects of Methoxychlor (MXC), a pesticide with structural similarities to (S)-1-(4-Bromophenyl)Ethanamine hydrochloride, on ovarian morphology and function in rats. This study provides insights into the potential endocrine-disrupting effects of brominated compounds (Uzumcu, Kuhn, Marano, Armenti, & Passantino, 2006).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The compound is used as an intermediate in the synthesis of a potent and selective antagonist and radioligand for rat P2X7 receptors . This suggests potential applications in the study of P2X7 receptor function and in the development of drugs targeting these receptors.

properties

IUPAC Name

(1S)-1-(4-bromophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCAANUXMMQVAY-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84499-77-4
Record name Benzenemethanamine, 4-bromo-α-methyl-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84499-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-(4-bromophenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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